4-[(4-Nitrophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Overview
Description
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is a complex organic compound that features a combination of nitrophenyl, sulfanyl, benzyl, and isoindolyl acetate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate typically involves multi-step organic reactions. One common approach is to start with the preparation of the 4-nitrophenyl sulfanyl benzyl intermediate, which can be achieved through a nucleophilic substitution reaction between 4-nitrothiophenol and benzyl chloride. This intermediate is then reacted with 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetic acid under esterification conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like thiols or amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate has several scientific research applications:
Medicinal Chemistry: Potential use as a precursor for drug development, particularly in designing molecules with anti-inflammatory or antimicrobial properties.
Materials Science: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-[(4-Nitrophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, while the sulfanyl group can form covalent bonds with thiol groups in proteins, affecting their function.
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
- 4-[(4-Methylphenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate
Uniqueness
4-[(4-Nitrophenyl)sulfanyl]benzyl 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-YL)acetate is unique due to the presence of the nitrophenyl group, which imparts distinct electronic properties and reactivity compared to its analogs. This makes it particularly valuable in applications requiring specific redox behavior or interactions with biological targets.
Properties
IUPAC Name |
[4-(4-nitrophenyl)sulfanylphenyl]methyl 2-(1,3-dioxoisoindol-2-yl)acetate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O6S/c26-21(13-24-22(27)19-3-1-2-4-20(19)23(24)28)31-14-15-5-9-17(10-6-15)32-18-11-7-16(8-12-18)25(29)30/h1-12H,13-14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCRVSGBPRJMZIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)OCC3=CC=C(C=C3)SC4=CC=C(C=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.